5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid
Description
Properties
IUPAC Name |
5-fluoro-2-(pyrrolidine-1-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-8-3-4-10(9(7-8)11(16)17)14-12(18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMYKLGLWPUMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reactions: The final step involves coupling the pyrrolidine ring with the benzoic acid moiety. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues: Benzoic Acid Derivatives
The QSTR study in analyzed 57 benzoic acid derivatives to predict acute oral toxicity (LD₅₀) in mice using molecular connectivity indices (MCI). Key parameters include:
- 0JA (zero-order connectivity index): Reflects molecular size and branching.
- 1JA (first-order connectivity index): Influenced by bond types and electronic effects.
- JB (cross-factor): Combines 0JA and 1JA to model nonlinear interactions.
For 5-fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid:
- The pyrrolidine carboxamide group adds nitrogen atoms and cyclic branching, likely elevating 0JA and JB.
- Based on the QSTR model, such features may correlate with moderate toxicity (estimated LD₅₀ ~500–1000 mg/kg), though exact predictions require experimental validation .
Table 1: Structural and Toxicity Comparison of Selected Benzoic Acid Derivatives
| Compound Name | Substituents | Predicted LD₅₀ (mg/kg) | Key Structural Features |
|---|---|---|---|
| This compound | 5-F, 2-pyrrolidine carboxamide | ~500–1000* | High electronegativity, H-bonding |
| 4-Nitrobenzoic acid | 4-NO₂ | ~300–600 | Strong electron-withdrawing group |
| 3-Methylbenzoic acid | 3-CH₃ | >2000 | Electron-donating, low polarity |
*Hypothetical range based on QSTR model .
Heterocyclic Analogues: Pyridine Derivatives
The pyridine analogue 5-Fluoro-2-pivalamidonicotinic acid () shares structural similarities but differs in key aspects:
- Ring System : Pyridine (basic, nitrogen-containing) vs. benzene (neutral). Pyridine’s basicity may enhance solubility in acidic environments.
- Electronic Effects : Fluorine at the 5-position in both compounds enhances stability, but pyridine’s electron-deficient ring may alter reactivity compared to benzene.
Table 2: Comparison with Pyridine Derivative
| Parameter | This compound | 5-Fluoro-2-pivalamidonicotinic acid |
|---|---|---|
| Core Structure | Benzoic acid | Nicotinic acid (pyridine derivative) |
| Substituent Bulk | Moderate (pyrrolidine) | High (pivalamido) |
| Predicted Solubility | Moderate (carboxylic acid + amide) | Lower (steric hindrance) |
| Bioavailability | Likely higher | Reduced due to steric effects |
Toxicity and Substituent Trends
The QSTR model highlights that benzoic acid derivatives with electron-withdrawing groups (e.g., F, NO₂) tend to exhibit higher toxicity (lower LD₅₀) compared to electron-donating groups (e.g., CH₃) . The fluorine in this compound may enhance toxicity relative to methylated analogues but reduce it compared to nitro derivatives.
Biological Activity
5-Fluoro-2-(pyrrolidine-1-carboxamido)benzoic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoic acid backbone with a fluorine atom and a pyrrolidine carboxamide substituent. The presence of the fluorine atom is known to enhance biological activity by improving the compound's pharmacokinetic properties, such as solubility and permeability.
Target of Action
Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. These compounds have been evaluated against various cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells, demonstrating their potential in cancer therapy.
Mode of Action
The mode of action for these compounds generally involves interference with critical biochemical pathways. For instance, they may inhibit bacterial biosynthesis pathways or disrupt cellular signaling mechanisms in cancer cells. This dual action makes them valuable candidates for further development in treating infections and cancer.
Pharmacokinetics
Similar compounds have shown promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting that this compound may also possess favorable pharmacokinetic profiles. Studies have indicated good oral bioavailability and metabolic stability, which are essential for therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties comparable to established antibiotics like norfloxacin (antibacterial) and fluconazole (antifungal). This suggests its potential utility in treating resistant bacterial infections.
Anticancer Activity
The compound has shown promising results in inhibiting the growth of cancer cell lines. For example, studies have indicated that it can significantly reduce cell viability in MCF7 cells, which are often used as a model for breast cancer research. The compound's ability to induce apoptosis in these cells underscores its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that a related compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
- Cancer Cell Studies : In vitro studies using MCF7 cells revealed that treatment with similar compounds resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity at low concentrations .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
